4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
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Overview
Description
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a pyrrolidinone ring. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves multiple steps One common method includes the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form an intermediate, which is then cyclized to produce the pyrrolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
- 4-Amino-5-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
- 4-Amino-5-(3,4-dichlorophenyl)-1-ethylpyrrolidin-2-one hydrochloride
Uniqueness
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and dichlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13Cl3N2O |
---|---|
Molecular Weight |
295.6 g/mol |
IUPAC Name |
4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H |
InChI Key |
IXPQYOQCRLDDDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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